Cas no 919970-62-0 (2,5-Dibromo-n-propylbenzene-1-sulfonamide)

2,5-Dibromo-n-propylbenzene-1-sulfonamide is a brominated aromatic sulfonamide compound characterized by its distinct molecular structure, featuring two bromine substituents at the 2- and 5-positions and an n-propyl group attached to the benzene ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex sulfonamide derivatives. The presence of bromine atoms enhances its reactivity, making it suitable for further functionalization via cross-coupling or nucleophilic substitution reactions. Its sulfonamide moiety also offers versatility in medicinal and agrochemical applications, where such groups are often employed for their bioactivity. The compound's well-defined structure ensures consistency in research and industrial processes.
2,5-Dibromo-n-propylbenzene-1-sulfonamide structure
919970-62-0 structure
Product name:2,5-Dibromo-n-propylbenzene-1-sulfonamide
CAS No:919970-62-0
MF:C9H11Br2NO2S
MW:357.062139749527
CID:5704757
PubChem ID:24284317

2,5-Dibromo-n-propylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • AKOS008942347
    • 919970-62-0
    • Z45545206
    • EN300-1453507
    • 2,5-dibromo-N-propylbenzene-1-sulfonamide
    • AP-263/43418282
    • 2,5-dibromo-N-propylbenzenesulfonamide
    • Benzenesulfonamide, 2,5-dibromo-N-propyl-
    • 2,5-Dibromo-n-propylbenzene-1-sulfonamide
    • Inchi: 1S/C9H11Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3
    • InChI Key: BRXHNJHDCWQRFT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1S(NCCC)(=O)=O)Br

Computed Properties

  • Exact Mass: 356.88568g/mol
  • Monoisotopic Mass: 354.88772g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų
  • XLogP3: 3.2

2,5-Dibromo-n-propylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1453507-0.25g
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0
0.25g
$407.0 2023-06-06
Enamine
EN300-1453507-0.05g
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0
0.05g
$372.0 2023-06-06
Enamine
EN300-1453507-250mg
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0 90.0%
250mg
$381.0 2023-09-29
Enamine
EN300-1453507-0.5g
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0
0.5g
$425.0 2023-06-06
Enamine
EN300-1453507-2.5g
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0
2.5g
$867.0 2023-06-06
Enamine
EN300-1453507-0.1g
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0
0.1g
$389.0 2023-06-06
Enamine
EN300-1453507-100mg
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0 90.0%
100mg
$364.0 2023-09-29
Enamine
EN300-1453507-1000mg
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0 90.0%
1000mg
$414.0 2023-09-29
Enamine
EN300-1453507-5.0g
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0
5g
$1280.0 2023-06-06
Enamine
EN300-1453507-1.0g
2,5-dibromo-N-propylbenzene-1-sulfonamide
919970-62-0
1g
$442.0 2023-06-06

Additional information on 2,5-Dibromo-n-propylbenzene-1-sulfonamide

2,5-Dibromo-n-propylbenzene-1-sulfonamide: A Comprehensive Overview

2,5-Dibromo-n-propylbenzene-1-sulfonamide, identified by the CAS Registry Number 919970-62-0, is a specialized organic compound with significant applications in various fields of chemistry and material science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering.

The molecular structure of 2,5-Dibromo-n-propylbenzene-1-sulfonamide consists of a benzene ring substituted with bromine atoms at positions 2 and 5, a propyl group attached to position 3, and a sulfonamide group at position 1. This configuration imparts the compound with distinct electronic and steric properties, making it a valuable component in the development of functional materials and intermediates for pharmaceutical applications.

Recent studies have highlighted the role of 2,5-Dibromo-n-propylbenzene-1-sulfonamide in the synthesis of advanced polymers and high-performance composites. Researchers have explored its ability to act as a versatile building block in polymer chemistry, where its bromine substituents can be utilized for controlled radical polymerization or as cross-linking agents. The sulfonamide group further enhances its compatibility with polar solvents and biological systems, broadening its applicability in drug delivery systems and biomedical engineering.

In the context of material science, the compound has been investigated for its potential in creating stimuli-responsive materials. The bromine atoms at positions 2 and 5 serve as reactive sites for various transformations, enabling the design of materials that can respond to external stimuli such as light, temperature, or pH changes. These properties are particularly promising for applications in sensors, actuators, and smart textiles.

The synthesis of 2,5-Dibromo-n-propylbenzene-1-sulfonamide involves a multi-step process that typically begins with the bromination of an aromatic ring followed by the introduction of the propyl group and sulfonamide functionality. Recent advancements in catalytic methods have optimized this synthesis pathway, improving yield and reducing environmental impact. These improvements align with current trends toward sustainable chemical manufacturing practices.

From an environmental standpoint, studies have been conducted to assess the biodegradability and toxicity of 2,5-Dibromo-n-propylbenzene-1-sulfonamide. Initial findings suggest that under specific conditions, the compound can undergo microbial degradation, though further research is required to fully understand its long-term ecological impact.

In conclusion, 2,5-Dibromo-n-propylbenzene-1-sulfonamide, CAS No. 919970-62-0, represents a significant advancement in chemical innovation with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive cutting-edge research into new materials and technologies, underscoring its importance in contemporary chemical science.

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